molecular formula C20H24N4O3 B4615143 N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea

N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea

Cat. No.: B4615143
M. Wt: 368.4 g/mol
InChI Key: UMFFFQSLGKUOPS-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.18484064 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

N-(1-benzyl-4-piperidinyl)-N'-(2-methyl-4-nitrophenyl)urea and its derivatives have been explored for their utility in analytical chemistry. For instance, derivatives of urea, such as those formed by reactions with nitrophenyl groups, have been utilized in the detection and analysis of isocyanates in air samples. This is particularly relevant for monitoring occupational and environmental exposures to isocyanates, which are significant due to their use in various industrial processes and potential health implications. The use of specific reagents like 4-Nitro-7-piperazino-2,1,3-benzoxadiazole (NBDPZ) has shown excellent sensitivity and selectivity for isocyanate derivatives, offering a promising approach for the determination of mono- and diisocyanates in gaseous samples through liquid chromatography techniques (Vogel & Karst, 2002).

Pharmacological Research

In pharmacological research, derivatives of this compound have been studied for their potential as central nervous system agents. Specifically, a series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic activity and potent muscle-relaxant properties, indicating a promising avenue for the development of new therapeutic agents targeting CNS disorders. These compounds achieved a significant separation of anxiolytic and muscle-relaxant properties from other CNS activities, such as anticonvulsant, sedative, and hypnotic effects, highlighting their potential specificity and utility in medical treatment (Rasmussen et al., 1978).

Synthetic Chemistry

In the field of synthetic chemistry, this compound and related compounds have been involved in the development of novel synthetic methodologies. For example, the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This approach provides a single-pot, racemization-free synthesis pathway for ureas, demonstrating the versatility and utility of these compounds in facilitating novel chemical transformations and synthesis strategies (Thalluri et al., 2014).

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(2-methyl-4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-15-13-18(24(26)27)7-8-19(15)22-20(25)21-17-9-11-23(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFFFQSLGKUOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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